Cas no 2639430-67-2 (4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride)

4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-28220963
- 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
- 2639430-67-2
- 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
-
- MDL: MFCD33549447
- インチ: 1S/C19H15NO3.ClH/c20-12-18(21)14-8-10-15(11-9-14)23-19(22)17-7-3-5-13-4-1-2-6-16(13)17;/h1-11H,12,20H2;1H
- InChIKey: ZBGZGKNVDDJGBN-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC(C(CN)=O)=CC=1)C(C1=CC=CC2=CC=CC=C21)=O
計算された属性
- せいみつぶんしりょう: 341.0818711g/mol
- どういたいしつりょう: 341.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 428
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28220963-5.0g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 5.0g |
$10439.0 | 2025-03-19 | |
Enamine | EN300-28220963-0.05g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 0.05g |
$1014.0 | 2025-03-19 | |
1PlusChem | 1P028AKO-10g |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 10g |
$19196.00 | 2023-12-18 | |
Enamine | EN300-28220963-10g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95% | 10g |
$15480.0 | 2023-09-09 | |
1PlusChem | 1P028AKO-500mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 500mg |
$3532.00 | 2023-12-18 | |
1PlusChem | 1P028AKO-250mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 250mg |
$2265.00 | 2023-12-18 | |
Enamine | EN300-28220963-0.25g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 0.25g |
$1782.0 | 2025-03-19 | |
Enamine | EN300-28220963-1.0g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 1.0g |
$3599.0 | 2025-03-19 | |
Enamine | EN300-28220963-1g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95% | 1g |
$3599.0 | 2023-09-09 | |
1PlusChem | 1P028AKO-100mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 100mg |
$1607.00 | 2023-12-18 |
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochlorideに関する追加情報
Introduction to 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride (CAS No. 2639430-67-2)
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride, identified by the CAS number 2639430-67-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, featuring a unique structural arrangement of a phenyl group linked to a naphthalene core through a carboxylate moiety and terminated with an aminoacetyl side chain, exhibits promising properties that make it a valuable candidate for further exploration in drug development and therapeutic applications.
The molecular structure of 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is meticulously designed to interact with biological targets in a highly specific manner. The presence of the aminoacetyl group introduces both nucleophilic and hydrogen bonding capabilities, enhancing its potential as a chelating agent or a substrate for enzyme inhibition. This structural feature is particularly relevant in the context of modern drug design, where targeted interactions with biological macromolecules are crucial for achieving therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents. The phenyl and naphthalene moieties contribute to its solubility and bioavailability, which are critical factors in determining its pharmacokinetic profile.
In vitro studies have demonstrated the compound's ability to modulate key signaling pathways associated with cellular proliferation and apoptosis. The aminoacetyl side chain, in particular, has been identified as a critical region for interaction with biological targets, suggesting its role in stabilizing protein-ligand complexes. These findings align with the growing interest in structure-based drug design, where the precise arrangement of functional groups is essential for optimizing drug-like properties.
The hydrochloride salt form of 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride enhances its stability and solubility, making it more suitable for formulation into pharmaceutical products. This salt form also improves the compound's handling characteristics, facilitating its use in both laboratory research and industrial-scale synthesis. The advancements in synthetic methodologies have enabled the efficient production of this compound, ensuring a reliable supply for ongoing research initiatives.
Current research efforts are focused on evaluating the pharmacological profile of 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride in preclinical models. Preliminary data indicate that the compound exhibits low toxicity at tested doses, raising optimism about its potential as a therapeutic agent. Further investigations are underway to explore its mechanisms of action and to identify any off-target effects that may need to be addressed before clinical translation.
The integration of high-throughput screening technologies has accelerated the discovery process for compounds like 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride, allowing researchers to rapidly assess their biological activity across multiple targets. This approach has been instrumental in identifying novel drug candidates that can address unmet medical needs. The compound's unique structural features make it an attractive candidate for further development in areas such as oncology, neurology, and immunology, where targeted therapies are increasingly sought after.
As our understanding of disease mechanisms continues to evolve, compounds like 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride will play an increasingly important role in the development of next-generation therapeutics. The combination of innovative chemistry with cutting-edge biological insights holds the promise of transforming how diseases are treated and managed. The ongoing research into this compound underscores the dynamic nature of pharmaceutical science and the relentless pursuit of new solutions to complex medical challenges.
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